molecular formula C9H14Cl2N2 B13632300 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Cat. No.: B13632300
M. Wt: 221.12 g/mol
InChI Key: PWSLHYLWMNYKHG-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization to form the naphthyridine core . The reaction conditions often include the use of catalysts such as montmorillonite K10 to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine N-oxides, while substitution reactions can produce aryl-substituted naphthyridines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Additionally, its potential therapeutic applications, particularly in antiviral and anticancer research, set it apart from other naphthyridine derivatives .

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-7-2-3-8-6-10-5-4-9(8)11-7;;/h2-3,10H,4-6H2,1H3;2*1H

InChI Key

PWSLHYLWMNYKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)C=C1.Cl.Cl

Origin of Product

United States

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